molecular formula C16H14N2O B580788 3-(2-Cyanophenyl)-N,N-dimethylbenzamide CAS No. 1365271-34-6

3-(2-Cyanophenyl)-N,N-dimethylbenzamide

Cat. No. B580788
CAS RN: 1365271-34-6
M. Wt: 250.301
InChI Key: MKXJVNLPVPGUEI-UHFFFAOYSA-N
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Description

The compound “3-(2-Cyanophenyl)-N,N-dimethylbenzamide” is a complex organic molecule. It likely contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “3-(2-Cyanophenyl)-N,N-dimethylbenzamide” were not found, related compounds such as “2-(2-cyanophenyl)-N-phenylacetamide” derivatives have been synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates .


Chemical Reactions Analysis

The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Improvements and Influences The synthesis of benzamide derivatives like 2-amino-5-cyano-N,3-dimethylbenzamide has been optimized to use safer reagents, such as thionyl chloride instead of phosgene, leading to improved yields. This study also investigated how factors like methylamine, reaction temperature, solvent, and pyridine derivatives affect the reaction (Lin Xue, 2013).

Molecular Structure and Intermolecular Interactions The molecular structure of certain benzamide compounds has been extensively studied. For example, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized and characterized, with its molecular structure determined through X-ray diffraction and DFT calculations. The study emphasizes the influence of intermolecular interactions on molecular geometry, particularly how these interactions affect bond lengths, angles, and dihedral angles (Sedat Karabulut et al., 2014).

Chemical Reactions and Applications

Synthesis of DEET A novel procedure involving COMU as a coupling reagent has been developed to synthesize N,N-diethyl-3-methylbenzamide (DEET), a compound structurally similar to benzamide derivatives. This method provides insights into carbonyl reactivity and amide bond formation, offering educational value and practical applications (Jonathan M. Withey & Andrea Bajic, 2015).

Electrophilicity-Nucleophilicity Relations The study of electrophilic probes like N,N-Dimethyl-4-aminophenyl cation provides valuable insights into the reactivity of nucleophiles. Understanding the interaction dynamics between electrophiles and nucleophiles is crucial for various chemical syntheses and applications (V. Dichiarante, M. Fagnoni, & A. Albini, 2008).

Organic Sensitizers for Solar Cells Benzamide derivatives are also found in the field of solar energy. Organic sensitizers with a structure involving cyanoacrylic groups have shown high efficiency in photon-to-current conversion, demonstrating the potential of benzamide-related compounds in enhancing solar cell performance (Sanghoon Kim et al., 2006).

Future Directions

While specific future directions for “3-(2-Cyanophenyl)-N,N-dimethylbenzamide” are not available, research on related compounds continues to be a topic of interest .

properties

IUPAC Name

3-(2-cyanophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-18(2)16(19)13-8-5-7-12(10-13)15-9-4-3-6-14(15)11-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXJVNLPVPGUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742834
Record name 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyanophenyl)-N,N-dimethylbenzamide

CAS RN

1365271-34-6
Record name 2′-Cyano-N,N-dimethyl[1,1′-biphenyl]-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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